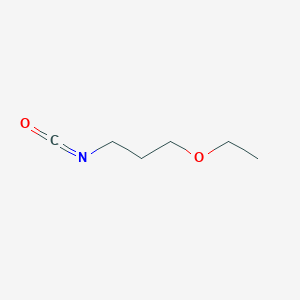

1-Ethoxy-3-isocyanatopropane

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethoxy-3-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCZSDNDGWZYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572709 | |

| Record name | 1-Ethoxy-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54458-15-0 | |

| Record name | 1-Ethoxy-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethoxy 3 Isocyanatopropane

Phosgene-Based Synthesis Routes

The reaction of primary amines with phosgene (B1210022) remains the most significant and widely utilized method for the large-scale industrial production of isocyanates. fsalforu.comacs.org This approach is applicable to both aromatic and aliphatic amines, including the precursor to 1-ethoxy-3-isocyanatopropane, which is 3-ethoxypropan-1-amine.

Traditional Phosgenation Procedures and Their Industrial Relevance

The industrial synthesis of aliphatic isocyanates via phosgenation is a well-established technology. ukessays.com The process is typically not a simple, one-step reaction but a more controlled, two-stage procedure to maximize yield and minimize byproducts. fsalforu.comsabtechmachine.com

Cold Phosgenation : In the first stage, the primary amine (3-ethoxypropan-1-amine) is dissolved in an inert solvent, such as monochlorobenzene or dichlorobenzene. fsalforu.comgoogle.com This solution is then reacted with phosgene at low temperatures, generally between 0°C and 70°C. sabtechmachine.com The primary reactions involve the formation of carbamoyl (B1232498) chloride and amine hydrochloride. sabtechmachine.com

Hot Phosgenation : The slurry from the cold reactor is transferred to a second stage where the temperature is gradually increased to between 80°C and 200°C. fsalforu.comsabtechmachine.com Additional phosgene is introduced, which converts the intermediate carbamoyl chloride and any remaining amine hydrochloride into the final isocyanate product, this compound. sabtechmachine.com

This two-step method superseded earlier direct high-temperature phosgenation processes, which suffered from low yields due to numerous side reactions. fsalforu.com A critical side reaction is the formation of urea (B33335) derivatives, which consume the amine and phosgene, leading to tar-like waste and reduced isocyanate yields. fsalforu.comsabtechmachine.com To further mitigate this, especially for aliphatic amines, the amine is often first converted into its hydrochloride or carbonate salt before the cold phosgenation step. acs.orgsabtechmachine.com

The industrial relevance of this method is paramount; most large-scale isocyanate production facilities employ some variation of this liquid-phase phosgenation process. fsalforu.comnih.gov

Table 1: Overview of Industrial Phosgenation Methods

| Method | Description | Key Features | Industrial Application |

|---|---|---|---|

| Liquid-Phase Phosgenation | Amine, dissolved in a solvent, reacts with phosgene. fsalforu.com | Can be done via direct or salt phosgenation; the two-step (cold/hot) process is common. acs.orgsabtechmachine.com | Dominant method for major isocyanates like MDI and TDI, and applicable to aliphatic isocyanates. acs.orgnih.gov |

| Gas-Phase Phosgenation | Vaporized amine reacts directly with gaseous phosgene at high temperatures (200-600°C). nih.gov | Reduces solvent usage and residence time. mdpi.com | Used for aromatic isocyanates like TDI; less common for aliphatics. nih.govmdpi.com |

| Salt Phosgenation | Amine is first converted to a hydrochloride or carbonate salt before reacting with phosgene. acs.orgnih.gov | Mitigates side reactions, enabling milder conditions. acs.org | Primarily used for aliphatic isocyanates, though it is being gradually phased out. nih.gov |

Academic Modifications and Process Enhancements for Aliphatic Amines

While industrial phosgenation is highly optimized, academic research has focused on improving safety and efficiency, particularly on a laboratory scale. Phosgene is an extremely toxic gas, which has driven the development of safer phosgenating agents and novel reaction conditions. rsc.orgchemindigest.com

One significant modification is the use of phosgene surrogates like diphosgene (a liquid) and triphosgene (B27547) (a solid). rsc.org These compounds are easier and safer to handle than gaseous phosgene. For the synthesis of polymers bearing aliphatic isocyanate groups, researchers have successfully used triphosgene in the presence of a tertiary amine (as an acid scavenger) to convert primary amine groups into isocyanates under smooth reaction conditions, achieving quantitative transformation without crosslinking. rsc.org This approach could be directly applicable to the synthesis of this compound from its corresponding amine.

Another innovative approach involves the in situ generation of phosgene. Recent studies have demonstrated that phosgene can be produced on-demand through the photochemical oxidation of chloroform (B151607) (CHCl₃) using UV light and oxygen. acs.org This method allows for the immediate reaction of the generated phosgene with an amine, minimizing the risks associated with storing and handling phosgene. acs.org This technique has been successfully used to synthesize isocyanates from aliphatic amines by carefully controlling the reaction stoichiometry. acs.org

Table 2: Comparison of Phosgenating Agents

| Agent | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|

| **Phosgene (COCl₂) ** | Gas | Highly reactive, cost-effective for large scale. fsalforu.com | Extremely toxic, difficult to handle, corrosive byproducts (HCl). chemindigest.combeilstein-journals.org |

| Diphosgene | Liquid | Easier to handle and measure than phosgene gas. rsc.org | Still highly toxic and corrosive. |

| Triphosgene | Solid | Crystalline solid, safest to handle and store among the three. rsc.org | More expensive, requires activation. |

| Chloroform (in situ) | Liquid | Phosgene is generated on-demand, avoiding storage and transport. acs.org | Requires specialized photochemical equipment. |

Non-Phosgene Synthetic Strategies for Isocyanates

Growing concerns over the high toxicity of phosgene and the environmental impact of its corrosive byproducts have spurred extensive research into phosgene-free synthetic routes for isocyanates. acs.orgresearchgate.net These alternative methods are considered the future of isocyanate production. nih.gov

Reductive Carbonylation of Nitro Compounds as Precursors

Reductive carbonylation is an attractive phosgene-free alternative that directly converts a nitro compound into an isocyanate using carbon monoxide (CO) and a catalyst. ukessays.comresearchgate.net For the synthesis of this compound, the required precursor would be 1-ethoxy-3-nitropropane.

This process is a single-step reaction that avoids the amine intermediate entirely. ukessays.com The reaction is typically catalyzed by transition metal complexes, with palladium-based systems being among the most effective. ukessays.comresearchgate.net The direct synthesis of isocyanates via this route often requires forcing conditions. However, if the reaction is conducted in the presence of an alcohol, the corresponding carbamate (B1207046) is formed, which can then be thermally decomposed to yield the isocyanate in a subsequent step. researchgate.netresearchgate.net

Significant research has focused on optimizing the catalytic systems, including the use of various ligands and promoters to improve activity and selectivity. researchgate.netosti.gov While most extensively studied for aromatic nitro compounds, the principles are applicable to aliphatic precursors. researchgate.net

Carbamate Decomposition Methods for Isocyanate Generation

The thermal decomposition (or cracking) of carbamates is one of the most promising and industrially applicable non-phosgene routes to isocyanates. mdpi.comresearchgate.net This process involves two main steps: first, the synthesis of a carbamate from an amine, and second, the thermal cleavage of the carbamate to yield the isocyanate and an alcohol, which can be recycled. researchgate.netgoogle.com

For this compound, the process would begin with the formation of a suitable carbamate, for instance, by reacting 3-ethoxypropan-1-amine with an agent like dimethyl carbonate or urea and an alcohol. researchgate.netcas.cn This carbamate is then heated to high temperatures (often above 150°C, sometimes up to 400°C in the gas phase) to induce decomposition into the target isocyanate and the alcohol. mdpi.comnih.gov

A key challenge is the high temperature required for efficient decomposition, which can lead to undesirable side reactions. researchgate.net Consequently, much research has been devoted to developing catalysts that can lower the decomposition temperature and improve selectivity. nih.govgoogle.com Various catalysts have been investigated, including compounds based on zinc, bismuth, aluminum, and other metals. nih.govnih.gov The process can be carried out in either the liquid phase, often using high-boiling inert solvents, or in the gas phase. mdpi.com

Urea-Based Routes to Isocyanates

The "urea route" is another phosgene-free method that uses urea as a carbonylating agent to convert amines into isocyanates. google.com This pathway typically proceeds via a carbamate intermediate, linking it closely to the carbamate decomposition method. An amine can react with urea to form a carbamate, which is then thermally decomposed. google.com

Recent advancements have also demonstrated the direct synthesis of polyureas from urea and diamines through a solvent-free melt polycondensation method, bypassing isocyanate precursors altogether for polymer applications. rsc.org While this is for polymer synthesis, the underlying chemistry of using urea as a carbonyl source is relevant. The reaction of an amine with urea or its derivatives (like dialkyl carbonates) serves as a key initial step in several non-phosgene strategies for generating the carbamate precursors necessary for thermal cleavage into isocyanates. google.comcas.cn

Carbon Dioxide (CO2) Utilization in Isocyanate Synthesis

A promising phosgene-free route to isocyanates involves the use of carbon dioxide, a renewable, abundant, and non-toxic C1 source. This methodology circumvents the use of hazardous phosgene by reacting an amine with CO2 to form a carbamic acid or a carbamate salt intermediate, which is then dehydrated to yield the corresponding isocyanate. scholaris.caulisboa.ptrsc.org This approach is directly applicable to the synthesis of this compound, starting from its precursor, 3-ethoxypropan-1-amine.

Carbamate Formation: The primary amine (e.g., 3-ethoxypropan-1-amine) reacts with CO2, often in the presence of a base, to form an ammonium (B1175870) carbamate salt.

Dehydration: The carbamate intermediate is then treated with a dehydrating agent to eliminate water and form the isocyanate.

Several effective dehydration systems have been developed. One notable method employs Mitsunobu chemistry. ulisboa.ptacs.org In this procedure, the carbamate salt is treated with a Mitsunobu zwitterion, generated from reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3), which facilitates the dehydration under mild conditions. acs.org Another successful approach involves the use of powerful oxophilic dehydrating agents, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P4O10), which efficiently convert the carbamate anion into the desired isocyanate. rsc.orgepa.gov

Research has demonstrated the viability of this route for a range of primary alkyl and aromatic amines, with reported yields often being excellent. scholaris.carsc.org The mild, metal-free conditions of some of these protocols make them particularly attractive from a green chemistry perspective. scholaris.cascholaris.ca

| Starting Amine | Dehydration System/Reagents | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Primary Alkylamines (General) | Mitsunobu Reagents (DIAD/PPh3) | Dichloromethane | High | acs.org |

| tert-Octylamine | Mitsunobu Reagents (DIAD/PPh3) | THF | 93% (isolated) | acs.org |

| Aryl Amines (General) | Activated Sulfonium Reagents | Not Specified | Good | scholaris.ca |

| Primary Amines (General) | POCl3 / NEt3 | Not Specified | Excellent | rsc.org |

Sustainable and Green Chemistry Approaches in Isocyanate Production relevant to this compound

The drive to replace hazardous processes, particularly those using phosgene, is a central theme in modern isocyanate synthesis. rsc.orgchemanalyst.combioplasticsmagazine.com These green chemistry principles are directly relevant to the production of specialty isocyanates like this compound, aiming to enhance safety, reduce waste, and utilize renewable resources. mdpi.comencyclopedia.pub

Phosgene-Free Synthetic Routes: Beyond CO2 utilization, a primary green strategy is the complete avoidance of phosgene and its derivatives. chemanalyst.combioplasticsmagazine.com One of the most established phosgene-free industrial methods involves the thermal decomposition (thermolysis) of carbamate esters. google.com This process typically involves two stages: first, the synthesis of a carbamate from an amine, an alcohol, and a carbonyl source (like carbon monoxide and an oxidant), followed by the thermal cracking of the carbamate to yield the isocyanate and regenerate the alcohol. google.com

Rearrangement Reactions: Classic named reactions that avoid phosgene are also considered valuable green alternatives. The Curtius Rearrangement is a versatile and reliable method for converting carboxylic acids into isocyanates. nih.govorganic-chemistry.orgwikipedia.orgallen.in The process involves the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to yield the isocyanate with the loss of nitrogen gas. wikipedia.orgallen.in This reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, making it a powerful tool in organic synthesis. nih.gov For this compound, the synthesis would begin with 4-ethoxybutanoic acid.

Use of Bio-based Feedstocks: A key aspect of sustainable chemistry is the use of renewable starting materials. rsc.orgbiorizon.eu There is a growing trend to produce isocyanates from bio-based resources such as vegetable oils, lignin, and carbohydrates. rsc.orgrsc.orgnrel.govutm.my For example, long-chain aliphatic diisocyanates have been synthesized from dicarboxylic acids derived from vegetable oils via the Curtius rearrangement. researchgate.net While this compound is not directly derived from these complex biomass sources, the principle of using bio-based precursors (e.g., bio-ethanol to form the ethoxy group or bio-derived aminopropane) aligns with this sustainable approach. This shift helps reduce the reliance on petrochemicals and can lower the carbon footprint of the final product. bioplasticsmagazine.com

| Method | Starting Material | Key Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| CO2 Utilization | Primary Amine | CO2, Dehydrating Agent (e.g., POCl3 or Mitsunobu) | Phosgene-free; utilizes a renewable C1 source. | scholaris.caacs.org |

| Carbamate Thermolysis | Amine, Alcohol, CO | Oxidative carbonylation followed by heating | Established industrial phosgene-free process. | google.com |

| Curtius Rearrangement | Carboxylic Acid | Formation of acyl azide, then heat or light | Mild conditions; phosgene-free; high functional group tolerance. | nih.govwikipedia.org |

| Bio-based Feedstocks | Vegetable oils, lignin, etc. | Varies (e.g., Curtius rearrangement) | Reduces reliance on fossil fuels; improves sustainability. | rsc.orgrsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 3 Isocyanatopropane

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. The strong electronegativity of oxygen and nitrogen renders the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. This forms the basis for the primary reactions of 1-ethoxy-3-isocyanatopropane.

Reaction with Alcohols: Urethane (B1682113) Formation

The reaction between an isocyanate and an alcohol results in the formation of a urethane (or carbamate) linkage. This alcoholysis reaction is a cornerstone of polyurethane chemistry. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

Kinetic investigations, typically using model systems such as the reaction of phenyl isocyanate with various alcohols, provide insight into the behavior of aliphatic isocyanates like this compound. The uncatalyzed reaction is generally observed to follow second-order kinetics. However, the reaction can exhibit pseudo-first-order kinetics when one reactant, such as the alcohol, is present in a large excess mdpi.com.

The activation energies for these reactions are influenced by the reaction conditions. Studies on model systems have shown that the self-catalytic effect of reactants can lower the energy barrier. For instance, the Arrhenius activation energy for the reaction is often lower when an excess of either the alcohol or the isocyanate is present, compared to stoichiometric conditions mdpi.com.

Table 1: Representative Arrhenius Activation Energies for the Reaction of Phenyl Isocyanate and 1-Propanol Under Various Conditions Data derived from model systems and representative for aliphatic isocyanate reactions.

| Reaction Condition | Solvent | Activation Energy (Ea) in kJ/mol |

|---|---|---|

| Stoichiometric | Toluene | 55.7 |

| Alcohol Excess | 1-Propanol | 46.2 |

| Isocyanate Excess | Toluene | 36.4 |

The precise mechanism of urethane formation has been the subject of extensive study.

Concerted vs. Stepwise Pathway: For catalyst-free reactions, a concerted mechanism is widely accepted. In this pathway, a reactant complex forms between the isocyanate and the alcohol. Within the transition state, the N=C=O group of the isocyanate bends, which activates the carbon for nucleophilic attack. Simultaneously, a new C-O bond forms as the alcohol's O-H bond breaks and the hydrogen transfers to the isocyanate's nitrogen atom, all in a single step mdpi.com.

Multimolecular Intervention (Autocatalysis): It has been demonstrated that the reaction can be catalyzed by the reactants themselves, a phenomenon known as autocatalysis. Computational and experimental studies suggest that multiple alcohol molecules can be involved in the reacting system kuleuven.berwth-aachen.de. One alcohol molecule acts as the nucleophile, while others form a hydrogen-bonded chain that facilitates the proton transfer, thereby lowering the activation energy rwth-aachen.de. Similarly, an excess of isocyanate can also exert a catalytic effect. A proposed two-step mechanism for isocyanate excess involves the formation of an allophanate (B1242929) intermediate through a six-centered transition state, which then proceeds to form the urethane mdpi.comnih.gov.

To achieve practical reaction rates for industrial applications, catalysts are almost always employed. These catalysts function by activating either the alcohol (nucleophilic activation) or the isocyanate (electrophilic activation) acs.org.

Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEDA), are common catalysts. The mechanism generally involves the formation of a complex between the amine catalyst and the alcohol through hydrogen bonding. This increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate carbon mdpi.comrsc.org. Amine catalysts are known to be particularly effective for reactions involving aliphatic isocyanates researchgate.net.

Tin and Other Metal Catalysts: Organometallic compounds, particularly those of tin, are highly effective catalysts for urethane formation. Dibutyltin dilaurate (DBTDL) and stannous octoate are widely used. These Lewis acid catalysts operate by forming a complex with the isocyanate and the alcohol. This coordination polarizes the N=C=O bond, making the carbon atom more electrophilic and susceptible to attack, and also activates the alcohol, facilitating the reaction researchgate.net. Other metal catalysts based on bismuth, zirconium, and titanium also show significant catalytic activity researchgate.net. Organotin catalysts tend to exhibit significantly higher catalytic activity than amine catalysts for the urethane reaction researchgate.net.

The structure of the alcohol significantly impacts the rate of urethane formation, primarily due to steric hindrance. The general order of reactivity with isocyanates is:

Primary Alcohols > Secondary Alcohols > Tertiary Alcohols

The nucleophilic attack by the alcohol's oxygen on the isocyanate's carbon is sterically sensitive.

Primary alcohols (RCH₂OH) have the least amount of steric bulk around the hydroxyl group, allowing for a relatively unhindered approach to the isocyanate, resulting in the fastest reaction rates researchgate.netresearchgate.net.

Secondary alcohols (R₂CHOH) have more steric bulk, which impedes the approach of the nucleophile and slows the reaction rate compared to primary alcohols researchgate.netunacademy.com.

Tertiary alcohols (R₃COH) are highly sterically hindered. The bulky alkyl groups surrounding the hydroxyl group make it very difficult for the oxygen to attack the isocyanate carbon, leading to a very slow reaction rate that is often negligible under normal conditions unacademy.comquora.comck12.org.

Reaction with Amines: Urea (B33335) Formation

The reaction of this compound with a primary or secondary amine yields a substituted urea. This reaction is mechanistically similar to urethane formation but is typically much faster. Amines are generally more nucleophilic than alcohols, leading to a more rapid nucleophilic addition to the isocyanate group researchgate.netresearchgate.net.

The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate. This is followed by a rapid proton transfer from the nitrogen to the isocyanate's nitrogen atom, resulting in the stable urea linkage commonorganicchemistry.comresearchgate.net. Due to the high reactivity, the reaction is often performed at room temperature and does not typically require a catalyst commonorganicchemistry.comebrary.net. This facile reaction is a common and efficient method for the synthesis of unsymmetrical ureas organic-chemistry.orgrsc.org.

Reaction with Thiols: Thiourethane Formation

This compound can react with thiols (R'-SH) to form thiourethanes, also known as thiocarbamates. This reaction is analogous to the reaction with alcohols but often proceeds at a different rate.

EtO-(CH₂)₃-N=C=O + R'-SH → EtO-(CH₂)₃-NH-C(=O)-S-R'

The kinetics of the reaction between isocyanates and thiols can be influenced by catalysts. In the presence of tertiary amines, the reaction rate is typically first order with respect to the concentrations of the isocyanate, the thiol, and the tertiary amine catalyst. The catalytic effect of tertiary amines decreases with increasing steric hindrance and decreasing basicity.

Reaction with Water: Carbamic Acid Intermediates and Carbon Dioxide Evolution

The reaction of this compound with water is a significant reaction, particularly in applications where moisture is present. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas. The newly formed amine can then react with another molecule of the isocyanate to form a urea.

Reaction Pathway:

EtO-(CH₂)₃-N=C=O + H₂O → [EtO-(CH₂)₃-NH-C(=O)-OH] (Unstable Carbamic Acid)

[EtO-(CH₂)₃-NH-C(=O)-OH] → EtO-(CH₂)₃-NH₂ + CO₂

EtO-(CH₂)₃-N=C=O + EtO-(CH₂)₃-NH₂ → (EtO-(CH₂)₃-NH)₂-C=O (Disubstituted Urea)

Cycloaddition Chemistry

In addition to nucleophilic addition reactions, isocyanates can undergo cycloaddition reactions, most notably dimerization.

[2+2] Cycloaddition: Uretidione Formation (Dimerization)

This compound, like other isocyanates, can undergo a [2+2] cycloaddition reaction with itself to form a four-membered ring structure known as a uretidione (or uretdione). This dimerization is a reversible reaction.

The formation of uretidiones from aliphatic isocyanates is generally a slow process and is often catalyzed by specific catalysts, such as phosphines. Aromatic isocyanates tend to dimerize more readily than their aliphatic counterparts mdpi.com. The dimerization of phenyl isocyanate, an aromatic isocyanate, has been shown to be accelerated under high pressure in the presence of pyridine (B92270) as a catalyst. However, under similar conditions, aliphatic isocyanates such as butyl and cyclohexyl isocyanate did not yield dimers, suggesting a lower propensity for dimerization in aliphatic systems jst.go.jp.

[3+2] Dipolar Cycloadditions (e.g., with Nitrones)

The reaction of isocyanates with 1,3-dipoles, such as nitrones, represents a significant pathway for the synthesis of five-membered heterocyclic compounds. This transformation, known as a 1,3-dipolar cycloaddition, involves the isocyanate acting as the dipolarophile. acs.org In the case of this compound, the electron-deficient carbon atom of the isocyanate group is susceptible to nucleophilic attack by the oxygen atom of the nitrone.

Computational studies on the cycloaddition reactions between nitrones and isocyanates reveal complex mechanistic possibilities. researchgate.net The reaction can proceed through two primary channels, attacking either the C=N or the C=O double bond of the isocyanate. researchgate.net

Attack on the C=N bond: This pathway leads to the formation of a 1,2,4-oxadiazolidin-5-one .

Attack on the C=O bond: This pathway results in a 1,4,2-dioxazolidine . researchgate.net

Experimental evidence suggests that the 1,2,4-oxadiazolidin-5-one is typically the kinetically and thermodynamically favored product. researchgate.net The mechanism of this cycloaddition is highly dependent on the solvent environment. In the gas phase or in apolar solvents, the reaction tends to follow a concerted pathway. However, in polar solvents, the reaction can proceed via a stepwise mechanism involving a zwitterionic intermediate. researchgate.net This intermediate forms through the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate group. researchgate.net

Oligomerization and Polymerization Reactions

This compound, like other isocyanates, can undergo self-addition reactions to form oligomers and polymers. These reactions are crucial in the formation of various polyurethane-based materials, creating cross-links that enhance thermal and mechanical properties.

The cyclotrimerization of three isocyanate molecules is a prominent reaction that yields a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). tue.nlnih.gov This reaction is a key method for forming well-defined, trifunctional cross-linking points in polymer networks. tue.nlresearchgate.net

The trimerization process is typically slow and requires catalysis. A wide array of catalysts can be employed to promote the formation of the isocyanurate ring from aliphatic isocyanates like this compound. nih.gov The choice of catalyst is critical as it influences reaction rate and selectivity. nih.gov

Table 1: Common Catalyst Classes for Isocyanate Trimerization

| Catalyst Class | Examples | Mechanism Type | Reference |

|---|---|---|---|

| Lewis Bases | Tertiary amines, Phosphines, N-heterocyclic carbenes | Lewis Basic | nih.govresearchgate.net |

| Metal-Containing | Carboxylates (e.g., Potassium Acetate), Organometallics (e.g., Organotin), Metal Alkoxides | Anionic/Coordination | nih.govresearchgate.netresearchgate.net |

The reaction proceeds through a stepwise nucleophilic addition mechanism. tue.nl A potent nucleophile, often the catalyst itself or a species generated in situ, attacks the electrophilic carbon of the isocyanate group. This initiates a chain of additions, culminating in the cyclization to form the thermodynamically stable isocyanurate ring. tue.nl For aliphatic isocyanates, this reaction is a cornerstone for producing high-performance coatings and materials with excellent weatherability and chemical resistance. nih.gov

In the presence of urethane or urea linkages and excess isocyanate, further reactions can occur to form allophanate and biuret (B89757) structures, respectively. These reactions introduce branching and additional cross-linking into a polymer network.

Allophanate Formation: An isocyanate group can react with the N-H proton of a previously formed urethane linkage. This reaction is typically reversible and occurs at elevated temperatures (often above 110-120°C). ebrary.netresearchgate.net The formation of allophanates can increase the cross-link density of polyurethane materials. ebrary.net

Biuret Formation: Similarly, an isocyanate group can react with an N-H proton on a urea linkage. This reaction also generally requires temperatures above 120°C and results in a biuret linkage, which acts as a trifunctional branch point. ebrary.net

Both allophanate and biuret formation are considered side reactions in many polyurethane syntheses but can be intentionally promoted under specific conditions to modify the final properties of the material. organic-chemistry.org The presence of the flexible ethoxypropyl chain in this compound would not be expected to sterically hinder these reactions significantly.

Reactions with Epoxides: Oxazolidone Formation

Isocyanates react with epoxides (oxiranes) to form five-membered heterocyclic rings called oxazolidinones. This reaction is a formal [3+2] cycloaddition or coupling reaction. nih.govyoutube.com The high ring strain of the epoxide makes it susceptible to nucleophilic attack, which initiates the ring-opening and subsequent cyclization with the isocyanate. wikipedia.orgacs.org

This process is generally catalyzed to proceed at practical rates. nih.gov Various catalytic systems have been developed to facilitate this transformation efficiently for both aromatic and aliphatic isocyanates. nih.govorganic-chemistry.org

Table 2: Catalysts for Oxazolidone Formation from Isocyanates and Epoxides

| Catalyst System | Description | Key Features | Reference |

|---|---|---|---|

| Tetraarylphosphonium Salts (TAPS) | Bifunctional organocatalysts that act as both a Brønsted acid and a halide ion source. | High regioselectivity; effective for aliphatic isocyanates. | nih.govresearchgate.net |

| Lithium Halides / Lewis Bases | A combination, such as lithium bromide (LiBr) and tributylphosphine (B147548) oxide (TBPO). | Effective for solid-phase synthesis. | organic-chemistry.org |

The reaction mechanism often involves the catalyst activating the epoxide for ring-opening. nih.gov For example, with TAPS catalysts, a ylide is generated that plays a key role in the epoxide ring-opening, followed by formation of a carbamate (B1207046) and the final oxazolidinone ring. nih.gov Isocyanurate formation can sometimes be a competing side reaction, particularly with highly active catalysts or electron-deficient isocyanates.

Influence of the Ethoxypropyl Chain on Isocyanate Reactivity (Aliphatic Character)

The reactivity of the isocyanate group in this compound is fundamentally defined by its aliphatic nature. Unlike aromatic isocyanates where the NCO group is attached to an aromatic ring, the isocyanate here is bonded to an sp³-hybridized carbon.

This structural difference has significant electronic consequences. Aromatic isocyanates are considerably more reactive than their aliphatic counterparts. noaa.gov This is because the negative charge that develops on the nitrogen atom in the transition state of nucleophilic attack can be delocalized and stabilized by the resonance effect of the aromatic ring. Aliphatic isocyanates lack this resonance stabilization, resulting in a higher activation energy for reactions with nucleophiles like alcohols or amines. researchgate.net

The specific structure of the ethoxypropyl chain further modulates this inherent aliphatic reactivity:

Inductive Effect: The propyl chain is an electron-donating alkyl group (+I effect), which slightly increases the electron density on the isocyanate carbon, making it marginally less electrophilic and thus less reactive compared to a theoretical isocyanate with no alkyl group.

Steric Hindrance: While not exceptionally bulky, the three-carbon chain provides more steric hindrance than a simple methyl or ethyl group, which can slow the approach of nucleophiles to the reactive center.

Ether Linkage: The ether oxygen atom within the chain is electronegative and can exert a weak electron-withdrawing inductive effect (-I effect), though its distance from the NCO group (gamma position) mitigates this influence. The ether linkage also introduces flexibility into the chain and can potentially act as a weak Lewis base, capable of coordinating with catalysts or other species in the reaction medium.

Applications of 1 Ethoxy 3 Isocyanatopropane in Organic Synthesis

Building Block for Heterocyclic Compounds

Imidazolones: The synthesis of imidazolone (B8795221) derivatives often involves the reaction of an isocyanate with a suitable nitrogen-containing precursor. For instance, the reaction of an isocyanate with an α-amino amide or a related derivative can lead to the formation of a urea (B33335) intermediate, which can then undergo cyclization to form the imidazolone ring. The plausible, though not explicitly documented, reaction of 1-Ethoxy-3-isocyanatopropane in such a synthetic route would introduce the 3-ethoxypropyl group onto one of the nitrogen atoms of the imidazolone core.

Thiazolidines: The direct synthesis of the thiazolidine (B150603) ring typically involves the condensation of a β-amino thiol with an aldehyde or ketone. While isocyanates are not the conventional starting materials for the core thiazolidine structure, they can be utilized to modify pre-formed thiazolidine scaffolds. For example, a thiazolidine containing a primary or secondary amine could react with this compound to form a urea-linked thiazolidine derivative.

It is important to note that these are proposed applications based on the known reactivity of the isocyanate functional group, and specific experimental validation for this compound in these contexts is lacking in the current scientific literature.

Precursor for Advanced Amide and Ester Derivatives

A well-established application of isocyanates is their reaction with nucleophiles to form a variety of functional groups. wikipedia.org this compound readily participates in these reactions to generate advanced amide and ester derivatives.

Amide Derivatives (via Ureas): Isocyanates react efficiently with primary and secondary amines to form substituted ureas. wikipedia.org The reaction of this compound with an amine (R₂NH) would yield the corresponding N-(3-ethoxypropyl)-N',N'-disubstituted urea. These urea derivatives can be considered as a class of amide compounds. This reaction is typically rapid and proceeds with high yield.

General Reaction Scheme: R₂NH + O=C=N-(CH₂)₃-O-CH₂CH₃ → R₂N-C(O)-NH-(CH₂)₃-O-CH₂CH₃

Ester Derivatives (via Carbamates): The reaction of isocyanates with alcohols results in the formation of carbamates, which are esters of carbamic acid. wikipedia.org this compound would react with an alcohol (ROH) in the presence of a suitable catalyst to form an N-(3-ethoxypropyl)carbamate. This provides a straightforward method for the introduction of the ethoxypropylamino carbonyl moiety into molecules containing a hydroxyl group.

General Reaction Scheme: ROH + O=C=N-(CH₂)₃-O-CH₂CH₃ → RO-C(O)-NH-(CH₂)₃-O-CH₂CH₃

| Nucleophile | Reactant | Resulting Functional Group | Product Class |

| Amine (R₂NH) | This compound | Urea | Amide Derivative |

| Alcohol (ROH) | This compound | Carbamate (B1207046) | Ester Derivative |

Chiral Derivatizing Agent

Isocyanates are widely used as chiral derivatizing agents for the separation of enantiomers and the determination of enantiomeric excess, typically by chromatographic methods such as HPLC or GC. The principle involves the reaction of the chiral isocyanate with a racemic analyte (e.g., an alcohol or amine) to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified.

While this compound is not itself chiral, its functional group provides a reactive handle for the introduction of a tag that allows for the analysis of chiral molecules. For instance, a chiral alcohol could be reacted with this compound to form diastereomeric carbamates, which could then be separated.

More commonly, chiral isocyanates are employed for this purpose. However, the potential exists to use this compound in a two-step derivatization process where a chiral reagent is first attached to the analyte, followed by reaction with the isocyanate to improve chromatographic properties or detectability. The specific utility of this compound in this context would depend on the specific requirements of the analytical method and the nature of the analyte.

Polymer Chemistry Applications of 1 Ethoxy 3 Isocyanatopropane

Utilization in Polyurethane Synthesis

The synthesis of polyurethanes traditionally involves the reaction of a di- or polyisocyanate with a polyol. The incorporation of a monoisocyanate such as 1-Ethoxy-3-isocyanatopropane can serve several purposes, from controlling chain length to modifying surface properties.

Influence of Aliphatic Monoisocyanate Structure on Polymerization Kinetics and Network Formation

The aliphatic nature of this compound generally leads to slower reaction kinetics compared to aromatic isocyanates. This is attributed to the lower reactivity of the aliphatic isocyanate group. This reduced reactivity can be advantageous in certain applications, allowing for better control over the polymerization process and a longer pot life of the reaction mixture. In the context of network formation, the use of a monoisocyanate limits the degree of crosslinking, as it consumes hydroxyl groups that would otherwise be available to react with di- or polyisocyanates to form a three-dimensional network.

Control of Polymer Architecture and Crosslinking Density

By carefully controlling the stoichiometry of this compound relative to the di- or polyisocyanates and polyols, it is possible to precisely tailor the architecture of the resulting polyurethane. Its role as a chain terminator allows for the synthesis of polymers with lower molecular weights and a more linear structure. Consequently, the crosslinking density of the polymer network can be systematically reduced. This control is crucial for applications where specific mechanical properties, such as flexibility and elasticity, are desired.

Table 1: Effect of this compound Concentration on Polymer Properties

| Concentration of this compound | Average Molecular Weight | Crosslinking Density | Resultant Polymer Flexibility |

|---|---|---|---|

| Low | High | High | Low |

| Medium | Medium | Medium | Medium |

Incorporation into Polyurea Formulations (Via traditional isocyanate routes)

Polyureas are formed through the rapid reaction of an isocyanate with a multifunctional amine. Similar to its role in polyurethane synthesis, this compound can be incorporated into polyurea formulations to control the polymer's structure. When introduced into a system containing a diisocyanate and a diamine, it will react with the amine groups to form a urea (B33335) linkage, thereby capping the polymer chain. This allows for the modification of the polyurea's molecular weight and the degree of crosslinking, impacting its final physical and mechanical properties.

Co-Polymerization Studies and Formation of Hybrid Polymeric Systems

There is growing interest in the development of hybrid polymeric systems to achieve a combination of desired properties from different polymer classes. This compound can be utilized as a reactive compatibilizer or a modifying agent in the co-polymerization with other monomers. For instance, it could be grafted onto other polymer backbones containing reactive hydroxyl or amine groups to impart the characteristics of the ethoxypropane side chain to the new co-polymer. Such hybrid materials could exhibit unique surface properties, solubility, or biocompatibility, opening avenues for new applications.

Advanced Functionalization and Derivatization Strategies for 1 Ethoxy 3 Isocyanatopropane

Derivatization for Analytical Applications

Due to their high reactivity and potential toxicity, the sensitive and accurate detection of isocyanates in various environments is crucial. rsc.orgresearchgate.netrsc.org Direct analysis is often difficult, so a common strategy involves derivatization, where the isocyanate is reacted with a reagent to form a stable, easily detectable product. diva-portal.orgastm.org This process stabilizes the analyte and enhances its detection capabilities for analysis by techniques such as high-performance liquid chromatography (HPLC). rsc.orgresearchgate.netrsc.org

Several reagents have been established for the effective derivatization of isocyanates. The choice of agent often depends on the desired analytical technique and required sensitivity. These agents typically contain a reactive amine group that readily attacks the electrophilic carbon of the isocyanate group to form a stable urea (B33335) derivative. diva-portal.orgnih.gov

di-n-butylamine (DBA): DBA is a widely used derivatizing agent that reacts with isocyanates to form stable urea derivatives. diva-portal.orgnih.gov This method is robust and suitable for analyzing complex mixtures of airborne isocyanates. researchgate.net The resulting DBA-urea derivatives are typically analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity. diva-portal.orguu.nlresearchgate.net The use of isotopically labeled DBA derivatives can serve as internal standards to ensure accurate quantification. researchgate.net

1-(2-methoxyphenyl)piperazine (MPP): MPP is another effective reagent that forms a stable urea derivative with the isocyanate group. elot.grgoogle.com A key advantage of MPP is the presence of the methoxyphenyl group, which makes the resulting derivative electrochemically active. researchgate.netelot.gr This allows for highly sensitive detection using HPLC with an electrochemical (EC) detector, in addition to standard ultraviolet (UV) detection. elot.gr This dual-detection capability makes MPP particularly useful for the determination of total organic isocyanate groups in air samples, as it can quantify isocyanates for which no reference standards exist. elot.gr

9-(N-methylaminomethyl)anthracene (MAMA): MAMA is a derivatizing agent designed for high-sensitivity analysis. rsc.orgsigmaaldrich.com The anthracene (B1667546) moiety in MAMA imparts strong UV absorption and, more importantly, intense fluorescence to the resulting urea derivative. rsc.orgtandfonline.com This allows for ultra-sensitive detection using HPLC with fluorescence (FL) and UV detectors. researchgate.netsigmaaldrich.com The MAMA method has been successfully applied to the determination of various isocyanates, including aliphatic and aromatic types, with detection limits significantly lower than many other methods. rsc.orgresearchgate.net It is particularly valuable for quantifying the total reactive isocyanate group (TRIG) content in a sample. tandfonline.com

The following table summarizes the key features of these common derivatizing agents for isocyanate analysis.

| Derivatizing Agent | Abbreviation | Typical Analytical Technique | Detection Mode(s) | Key Advantages |

| di-n-butylamine | DBA | HPLC-MS/MS | Mass Spectrometry (MS) | Robust; suitable for complex mixtures and oligomers. diva-portal.orgresearchgate.netuu.nl |

| 1-(2-methoxyphenyl)piperazine | MPP | HPLC | UV, Electrochemical (EC) | Allows for sensitive EC detection; good for total isocyanate analysis. researchgate.netelot.gr |

| 9-(N-methylaminomethyl)anthracene | MAMA | HPLC | Fluorescence (FL), UV | Extremely high sensitivity due to fluorescence; strong UV absorption. rsc.orgresearchgate.nettandfonline.com |

Strategies for Controlled Introduction of Isocyanate Functionality into Complex Molecules

The precise incorporation of an isocyanate group into a complex molecule is essential for synthesizing functional materials, probes, and other advanced chemical structures. This requires strategies that can control the high reactivity of the isocyanate to ensure it reacts at the desired location without causing unwanted side reactions.

One primary strategy involves the use of blocked isocyanates . In this approach, the highly reactive isocyanate group is "masked" by reacting it with a blocking agent, such as an alcohol, phenol, or caprolactam. rsc.org This reaction forms a thermally reversible bond. The resulting blocked isocyanate is stable at room temperature and inert to nucleophiles like water and alcohols, which increases its shelf life and allows for one-pot formulations. rsc.orgnih.gov When heated, the compound "deblocks," regenerating the free isocyanate functionality, which can then react with a desired nucleophile in the system in a controlled manner. rsc.org This method provides temporal control over the introduction of the isocyanate's reactivity.

Another powerful strategy exploits the differential reactivity of isocyanate groups in di- or polyisocyanates. In asymmetric molecules like isophorone (B1672270) diisocyanate (IPDI), the two isocyanate groups exhibit different reaction rates due to steric hindrance. nih.govresearchgate.net One group (e.g., the primary isocyanate in IPDI) is significantly more reactive than the other (the secondary isocyanate). By carefully controlling reaction conditions (e.g., temperature, catalyst), it is possible to achieve site-selective modification, where a nucleophile on a complex molecule reacts preferentially with the more reactive isocyanate group, leaving the less reactive one intact for subsequent, distinct chemical transformations. nih.govresearchgate.net This allows for the stepwise construction of complex, covalently linked architectures.

A more recent approach, termed isocyanate-mediated chemical tagging (IMCT) , utilizes a solid-phase strategy for the controlled functionalization of drug-like small molecules. nih.gov In this method, a resin is prepared with an isocyanate capture group. A complex molecule containing a nucleophilic group (such as an amine, alcohol, or thiol) is then reacted with the resin-bound isocyanate. nih.gov The solid-phase nature of the reaction enforces a one-to-one stoichiometry and prevents excessive reactivity. The now-tagged molecule can be cleaved from the resin, resulting in the controlled introduction of a functional tag via a stable urea, carbamate (B1207046), or thiocarbamate linkage. nih.gov This strategy is versatile for appending chemical moieties to a wide range of complex molecules.

Advanced Analytical Methodologies for Research and Characterization of 1 Ethoxy 3 Isocyanatopropane

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy provides fundamental insights into the molecular structure and functional groups present in 1-Ethoxy-3-isocyanatopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethoxy group would present as a characteristic triplet for the terminal methyl (-CH₃) protons and a quartet for the methylene (-O-CH₂-) protons due to spin-spin coupling. The three methylene groups of the propyl chain would appear as multiplets, with their specific chemical shifts influenced by their proximity to the electronegative oxygen and isocyanate groups.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. The carbon of the isocyanate group (-N=C=O) would have a characteristic chemical shift in the downfield region of the spectrum. Computational prediction methods, often based on Density Functional Theory (DFT), can achieve high accuracy for predicting chemical shifts, with Mean Absolute Errors (MAE) of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, aiding in spectral assignment. nih.gov

Predicted NMR chemical shifts for this compound are based on established chemical shift ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Structure: CH₃-CH₂-O-CH₂-CH₂-CH₂-NCO) | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| a (CH₃-) | ¹H | ~1.2 | Triplet |

| b (-CH₂-O-) | ¹H | ~3.5 | Quartet |

| c (-O-CH₂-) | ¹H | ~3.6 | Triplet |

| d (-CH₂-) | ¹H | ~1.9 | Multiplet |

| e (-CH₂-NCO) | ¹H | ~3.4 | Triplet |

| a (CH₃-) | ¹³C | ~15 | - |

| b (-CH₂-O-) | ¹³C | ~66 | - |

| c (-O-CH₂-) | ¹³C | ~70 | - |

| d (-CH₂-) | ¹³C | ~29 | - |

| e (-CH₂-NCO) | ¹³C | ~42 | - |

| f (-NCO) | ¹³C | ~122 | - |

Infrared (IR) Spectroscopy (NCO vibrational modes)

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the presence of the isocyanate functional group. The -N=C=O group exhibits a strong and sharp absorption band due to its asymmetric stretching vibration. This peak is highly characteristic and appears in a region of the spectrum (2240–2280 cm⁻¹) where few other functional groups absorb, making it an excellent diagnostic marker.

This distinct absorption allows for real-time monitoring of reactions involving this compound. As the isocyanate group reacts, for instance in the formation of a urethane (B1682113), the intensity of the -N=C=O peak decreases. This change can be quantified to determine reaction kinetics and endpoints.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Isocyanate (-N=C=O) | 2240 - 2280 | Strong, Sharp |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Medium to Strong |

Mass Spectrometry (MS and MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with tandem mass spectrometry (MS/MS), it offers exceptional selectivity for quantification and structural analysis through the examination of fragmentation patterns. libretexts.orglibretexts.org

In a typical analysis using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to be observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry can confirm the elemental formula by providing a highly accurate mass measurement.

Tandem MS (MS/MS) involves selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation would likely occur at the weakest bonds, such as cleavage of the ether linkage or the propyl chain (α-cleavage), providing definitive structural confirmation. miamioh.eduyoutube.com

Table 3: Predicted m/z Values for Adducts of this compound (Molecular Formula: C₆H₁₁NO₂) in Mass Spectrometry

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₂NO₂⁺ | 130.0863 |

| [M+Na]⁺ | C₆H₁₁NNaO₂⁺ | 152.0682 |

| [M+K]⁺ | C₆H₁₁NKO₂⁺ | 168.0421 |

Chromatographic Methods for Separation and Purity Assessment

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and quantification.

Liquid Chromatography (LC) with Various Detectors (UV, FLD, EC, MS)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of isocyanates. Due to the high reactivity of the isocyanate group, direct analysis is challenging. Therefore, a common strategy involves derivatization prior to analysis. The isocyanate is reacted with a reagent, such as di-n-butylamine (DBA) or 1-(2-pyridyl)piperazine, to form a stable urea (B33335) derivative. epa.govresearchgate.net This derivative can then be readily separated using reversed-phase HPLC.

The choice of detector depends on the required sensitivity and selectivity:

UV Detector: Ultraviolet detection is suitable if the derivatizing agent imparts a strong chromophore to the analyte.

Fluorescence Detector (FLD): For very high sensitivity, fluorescent derivatizing agents like 1-(9-anthracenylmethyl)piperazine (MAP) are used. google.comrsc.orgrsc.org

Electrochemical (EC) Detector: EC detectors can also be employed, offering an alternative means of selective detection. google.com

Mass Spectrometry (MS) Detector: Coupling LC with an MS detector (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for both quantification and identity confirmation of the derivative. researchgate.net

Table 4: Comparison of LC Detectors for the Analysis of Derivatized this compound

| Detector | Principle | Selectivity | Sensitivity | Notes |

|---|---|---|---|---|

| UV | UV Absorbance | Moderate | Moderate | Requires a chromophore in the derivative. |

| FLD | Fluorescence | High | Very High | Requires a fluorescent derivatizing agent. |

| EC | Electrochemistry | High | High | Depends on the electrochemical properties of the derivative. |

| MS | Mass-to-Charge Ratio | Very High | Very High | Provides structural information and highest confidence in identification. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While direct analysis of isocyanates by GC can be problematic, the technique is highly effective for analyzing volatile derivatives. rsc.orgresearchgate.net

Similar to LC, a derivatization step is typically required. The reaction of this compound with an agent like di-n-butylamine (DBA) produces a stable urea derivative with sufficient volatility for GC analysis. nih.gov An alternative indirect method involves reacting the isocyanate with excess DBA and then quantifying the unreacted DBA by GC, which allows for calculation of the original isocyanate concentration. nih.gov

The most common detector paired with GC for this application is a Mass Spectrometer (GC-MS). This combination provides excellent separation and definitive identification of the derivative based on its mass spectrum and retention time, allowing for robust purity assessment and quantification of volatile impurities. A Flame Ionization Detector (FID) can also be used for quantification. researchgate.net

Table 5: Example of Derivatization for GC Analysis

| Analyte | Derivatizing Agent | Reaction Product | Analytical Technique |

|---|

Elemental Analysis for Compositional Determination

Elemental analysis is a cornerstone technique for elucidating the empirical and molecular formula of a compound. It provides the percentage composition of elements, primarily carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), within the molecule. For this compound, determining its elemental composition is the first step in confirming its chemical identity and purity.

The molecular weight of this compound is calculated from the atomic weights of its constituent atoms:

Carbon: 6 atoms × 12.011 amu = 72.066 amu

Hydrogen: 11 atoms × 1.008 amu = 11.088 amu

Nitrogen: 1 atom × 14.007 amu = 14.007 amu

Oxygen: 2 atoms × 15.999 amu = 31.998 amu

The total molecular weight is 129.159 amu. From this, the theoretical percentage of each element can be determined.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 55.82 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 8.58 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.84 |

| Oxygen | O | 15.999 | 2 | 31.998 | 24.76 |

| Total | 129.159 | 100.00 |

This table provides the foundational data against which experimental results from techniques like combustion analysis would be compared to ascertain the purity and confirm the identity of a sample of this compound.

Potentiometric Titration for Isocyanate Content Determination

The functional group of paramount importance in this compound is the isocyanate group (-NCO). The accurate determination of the isocyanate content is crucial for quality control and for understanding the reactivity of the compound. Potentiometric titration is a widely accepted and precise method for this purpose.

This method typically involves the reaction of the isocyanate group with an excess of a standard solution of a primary or secondary amine, such as di-n-butylamine, in a suitable solvent like toluene. The unreacted amine is then back-titrated with a standardized acid, commonly hydrochloric acid. The endpoint of the titration is detected by monitoring the change in potential using an electrode system, which provides a more accurate and reproducible result than visual indicators.

The general chemical reactions involved are:

Reaction with Amine: R-NCO + (C4H9)2NH → R-NH-CO-N(C4H9)2

Back-Titration: (C4H9)2NH (excess) + HCl → (C4H9)2NH2+Cl-

The isocyanate content, often expressed as %NCO, is calculated from the amount of amine that has reacted with the isocyanate.

Key Parameters in Potentiometric Titration of Isocyanates

| Parameter | Description |

| Titrant | A standardized solution of a strong acid, typically hydrochloric acid (HCl) in a non-aqueous solvent like isopropanol. |

| Reagent | A solution of a secondary amine, commonly di-n-butylamine, in a non-reactive solvent such as toluene. |

| Solvent | Anhydrous solvents like toluene or a mixture of toluene and isopropanol are used to dissolve the isocyanate sample and the reagents. It is crucial to use anhydrous solvents to prevent the reaction of isocyanates with water. |

| Endpoint Detection | A pH electrode or a combination electrode is used to monitor the potential change during the titration. The endpoint is the point of maximum inflection on the titration curve. |

| Blank Determination | A blank titration is performed without the isocyanate sample to account for any acidic or basic impurities in the reagents and solvents. |

This analytical methodology provides a reliable means of quantifying the reactive isocyanate groups in this compound, ensuring its quality and consistency for research and industrial applications.

Concluding Remarks and Future Research Perspectives

Current Gaps in Fundamental Understanding of 1-Ethoxy-3-isocyanatopropane Chemistry

A significant gap exists in the fundamental chemical knowledge of this compound. The reactivity of the isocyanate group is well-documented, readily undergoing addition reactions with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. However, the influence of the ethoxy group at the 3-position on the electronic environment and, consequently, the reactivity of the isocyanate moiety is not characterized. Research is needed to elucidate the following:

Kinetics and Thermodynamics: Quantitative studies on the reaction rates of this compound with a standard set of nucleophiles would provide invaluable data on the electronic and steric effects of the ethoxy group.

Conformational Analysis: The conformational preferences of the propane (B168953) chain and its impact on the accessibility and reactivity of the isocyanate group are unknown. A combination of spectroscopic and computational methods could illuminate the dominant conformations.

Intramolecular Interactions: The potential for non-covalent interactions between the ethoxy group's oxygen atom and the isocyanate group, which could influence its reactivity, has not been explored.

Opportunities for Novel Synthetic Transformations and Cascade Reactions

The bifunctional nature of this compound opens theoretical possibilities for novel synthetic transformations and cascade reactions that have yet to be explored. Future research could focus on:

Intramolecular Cyclization: Under specific catalytic conditions, it might be possible to induce intramolecular reactions, potentially leading to the formation of novel heterocyclic compounds. The feasibility of such reactions is currently purely speculative.

Tandem Reactions: The ethoxy group could be chemically modified prior to or following a reaction at the isocyanate center, enabling tandem reaction sequences. For instance, ether cleavage followed by a reaction at the resulting alcohol and the isocyanate could lead to complex molecular architectures.

"Click" Chemistry Analogues: Investigating the reactivity of the isocyanate group in the context of click chemistry could yield efficient and high-yield conjugation reactions, although this has not been demonstrated.

Development of Tailored Polymeric Materials from this compound

Isocyanates are fundamental building blocks for polyurethane chemistry. This compound could serve as a unique monomer for the synthesis of functionalized polyurethanes and other polymers. The ethoxy group could impart specific properties to the resulting materials. Prospective research areas include:

Functional Polyurethanes: The incorporation of the ethoxy side chain could influence the physical properties of polyurethanes, such as their solubility, thermal stability, and mechanical behavior.

Biodegradable Polymers: The ether linkage in the side chain might offer a site for enzymatic or hydrolytic degradation, paving the way for the development of biodegradable polymers.

Post-Polymerization Modification: The ethoxy group could serve as a latent functional handle for post-polymerization modification, allowing for the tailoring of material properties after the initial polymerization step.

A hypothetical data table for the potential properties of polymers derived from this compound is presented below. It is important to note that this data is purely illustrative and not based on experimental results.

| Polymer Type | Potential Glass Transition Temperature (°C) | Potential Tensile Strength (MPa) | Potential Elongation at Break (%) |

| Linear Polyurethane | 20 - 40 | 15 - 25 | 300 - 500 |

| Crosslinked Polyurethane | 50 - 80 | 30 - 50 | 100 - 200 |

| Poly(urea-urethane) | 80 - 120 | 40 - 60 | 50 - 150 |

Integration of In Silico and Experimental Approaches for Reaction Discovery and Optimization

The lack of experimental data on this compound makes it an ideal candidate for a research strategy that integrates computational and experimental methods from the outset.

Computational Prediction: Quantum chemical calculations could be employed to predict the reactivity, spectral properties, and potential reaction pathways of this compound. researchgate.net This in silico approach can guide experimental design and reduce the amount of trial-and-error in the laboratory. researcher.life

Mechanism Elucidation: For any newly discovered reactions, computational modeling can help to elucidate the reaction mechanisms, identify transition states, and explain observed selectivities.

Materials by Design: Molecular dynamics simulations could be used to predict the bulk properties of polymers derived from this compound, enabling a "materials by design" approach where polymer structures are optimized computationally before being synthesized.

常见问题

Q. What are the critical safety protocols for handling 1-Ethoxy-3-isocyanatopropane in laboratory settings?

- Methodological Answer: Researchers must wear appropriate PPE (nitrile gloves, chemical-resistant lab coats, and safety goggles) and work in a fume hood to avoid inhalation. Skin contact should be prevented due to potential sensitization risks. Waste must be segregated into designated containers and disposed of by certified hazardous waste services to mitigate environmental contamination .

Q. What synthetic routes are commonly employed to prepare this compound, and what purification methods are recommended?

- Methodological Answer: A typical synthesis involves the alkylation of 3-isocyanato-1-propanol with ethylating agents (e.g., ethyl bromide) under anhydrous conditions. Purification is achieved via fractional distillation under reduced pressure or column chromatography using silica gel. Reaction progress should be monitored by TLC (hexane:ethyl acetate, 7:3) or GC-MS to confirm purity .

Q. How should this compound be stored to prevent degradation, and what are the indicators of compound instability?

- Methodological Answer: Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C. Degradation is indicated by color changes (clear to yellow/brown) or precipitate formation. Regularly test stability using FTIR to detect loss of the isocyanate peak (~2270 cm⁻¹) .

Advanced Research Questions

Q. What advanced spectroscopic techniques are optimal for characterizing the reactivity of this compound in nucleophilic addition reactions?

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reaction pathways?

- Methodological Answer: Cross-validate computational models (e.g., DFT calculations for transition states) with experimental kinetic isotope effects (KIEs) or isotopic labeling. Assess solvent effects using COSMO-RS simulations and validate with controlled solvent-switch experiments. Discrepancies may arise from unaccounted steric effects or solvent polarity .

Q. What strategies are effective in designing comparative studies between this compound and structurally analogous isocyanates?

- Methodological Answer: Design benchmark reactions (e.g., urea formation with amines) under identical conditions (temperature, solvent, stoichiometry). Use ANOVA to compare reaction rates and yields. Pair with Hammett plots to correlate electronic effects of substituents (e.g., ethoxy vs. methoxy groups) .

Q. How should researchers approach the statistical analysis of kinetic data obtained from reactions involving this compound?

Q. What methodologies are recommended for investigating the compound’s role in multi-step catalytic cycles?

- Methodological Answer: Employ operando spectroscopy (e.g., Raman or XAS) to monitor catalytic intermediates in real time. Couple with isotopic labeling (e.g., ¹⁵N) and MS/MS fragmentation to trace the incorporation of isocyanate groups into products. Compare turnover frequencies (TOFs) under varying catalyst loadings .

Key Considerations

- Data Contradiction Analysis: Use principle component analysis (PCA) to identify outliers in spectral datasets. Replicate experiments with fresh batches to rule out degradation .

- Reproducibility: Document reagent sources (e.g., Sigma-Aldrich, ≥99% purity), storage conditions, and instrument calibration details to align with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。